molecular formula C5H5FN2S B1439256 5-Fluoro-2-(methylthio)pyrimidine CAS No. 6090-37-5

5-Fluoro-2-(methylthio)pyrimidine

Cat. No. B1439256
CAS RN: 6090-37-5
M. Wt: 144.17 g/mol
InChI Key: WEAVCBHOSOOGMZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylthio)pyrimidine is a biochemical compound with the molecular formula C5H5FN2S and a molecular weight of 144.17 . It is used for proteomics research .


Synthesis Analysis

While specific synthesis methods for 5-Fluoro-2-(methylthio)pyrimidine were not found, there are general synthetic routes reported for 2-amino-pyrido[3,4-d]pyrimidine derivatives . These methods involve the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(methylthio)pyrimidine is 1S/C5H5FN2S/c1-9-5-7-2-4 (6)3-8-5/h2-3H,1H3 . The compound’s structure includes a pyrimidine ring with a fluorine atom at the 5th position and a methylthio group at the 2nd position .

Scientific Research Applications

  • RNA Oligonucleotides and HIV-1 Reverse Transcriptase Inhibition : One significant application of fluorinated pyrimidines is in the field of virology. Specifically, 2'-fluoro-modified pyrimidines have shown to enhance the affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. This suggests their potential in inhibiting the replication of HIV-1 and possibly other retroviruses, which is a crucial aspect of HIV/AIDS research and therapy (source: PubMed​​).

  • Synthesis of Pyrimidine Derivatives : The synthesis of various pyrimidine derivatives, including those derived from 5-Fluoro-2-(methylthio)pyrimidine, is an area of active research. These derivatives are synthesized using different starting materials like functionalized enamines, orthoester, benzonitrile, and malononitrile. Such synthetic methods are vital for producing compounds that can be further evaluated for various biological activities (source: ResearchGate​​).

  • Antifungal Applications : Another area of application is in the development of antifungal agents. Pyrimidine derivatives, such as those derived from 5-Fluoro-2-(methylthio)pyrimidine, have been synthesized and tested for their antifungal activities. These compounds have shown potential in combating various fungal pathogens, which is significant given the rising concern about fungal infections and resistance to existing antifungal drugs (source: Frontiers​​).

Future Directions

While specific future directions for 5-Fluoro-2-(methylthio)pyrimidine were not found, there is ongoing research into the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the use of polymeric fluorinated pyrimidines may enable the more precise use of these compounds for cancer treatment in the era of personalized medicine .

properties

IUPAC Name

5-fluoro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAVCBHOSOOGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664001
Record name 5-Fluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(methylthio)pyrimidine

CAS RN

6090-37-5
Record name 5-Fluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kaya, L Guo, C Kaya, B Tüzün, IB Obot… - Journal of the Taiwan …, 2016 - Elsevier
The adsorption and corrosion inhibition properties of three piperidine derivatives namely, (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide …
Number of citations: 182 www.sciencedirect.com
Z Yang, L Li, J Zheng, H Ma, S Tian, J Li… - ACS Chemical …, 2016 - ACS Publications
Adenosine receptor A 2A antagonists have emerged as potential treatment for Parkinson’s disease in the past decade. We have recently reported a series of adenosine receptor …
Number of citations: 15 pubs.acs.org
CF Gelin, B Stenne, H Coate, A Hiscox… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we describe a series of substituted 1H-((1,2,3-triazol-4-yl)methoxy)pyrimidines as potent GluN2B negative allosteric modulators. Exploration of several five- and six-membered …
Number of citations: 3 pubs.acs.org
C Arylation - chemrxiv.org
R R’ Yield SNAr (%) a Yield [O](%) aa 4, 6-Me2 Me n/an/ab 4-OMe Me 90 73 c 4-Me Me 88 63 d 4-COOH Me 87b 95g e 4-Ph Me 96 98 f 4, 6-(OMe) 2 Me n/an/ag 4-NH2 Me 58 29 h 4-…
Number of citations: 0 chemrxiv.org
L Chen, D Lu, Y Zhang - Materials, 2022 - mdpi.com
Most studies on the corrosion inhibition performance of organic molecules and (nano)materials were conducted within “carbon steel/1.0 M HCl” solution system using similar …
Number of citations: 42 www.mdpi.com

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